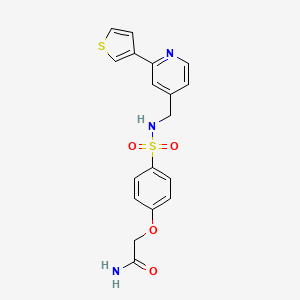

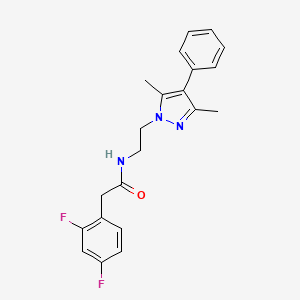

2-(4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide" is a complex molecule that may be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, crystal structures, and chemical properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves the use of primary compounds and various substituents to achieve the desired chemical structure. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions was described, leading to the discovery of potent kappa-opioid agonists . Similarly, novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were synthesized using 3-fluoro-4-cyanophenol as a primary compound . These methods suggest that the synthesis of the compound would likely involve multiple steps, including the formation of an acetamide linkage and the introduction of specific functional groups such as the sulfamoyl and phenoxy moieties.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be quite complex, with various substituents influencing the overall conformation. For example, crystal structures of certain acetamides showed a folded conformation about the methylene C atom of the thioacetamide bridge . Additionally, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide revealed that the amide unit is almost planar, with significant dihedral angles between the amide plane and the attached benzene and pyridine rings . These findings suggest that the molecular structure of "this compound" would also exhibit a complex geometry, potentially affecting its chemical reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can vary widely depending on the substituents present. The papers provided do not detail specific chemical reactions for the compounds studied, but they do imply that the functional groups present in these molecules, such as amide, pyridyl, and phenyl rings, can participate in various chemical interactions. These may include hydrogen bonding, as seen in the intramolecular N—H⋯N hydrogen bond stabilizing the folded conformation of some acetamides . Such interactions are likely to be relevant for the compound , influencing its reactivity in chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. While the provided papers do not offer specific data on the physical and chemical properties of the compounds studied, they do suggest that properties such as solubility, melting point, and stability could be influenced by the presence of specific functional groups and the overall molecular conformation . For "this compound", factors such as the planarity of the amide unit and the potential for intramolecular hydrogen bonding could play a significant role in determining its properties.

Scientific Research Applications

Antimicrobial and Antifungal Applications

- A study focusing on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, including 2-pyridone and thiazole derivatives, demonstrated antimicrobial properties. These compounds, which include variants of the 2-(4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide structure, showed promising results against both bacterial and fungal pathogens (Darwish et al., 2014).

Anticancer Activity

- New functionalized pyridine linked thiazole derivatives, which are structurally related to the compound , exhibited significant antiproliferative activity. These compounds were effective against various cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MCF-7) (Alqahtani & Bayazeed, 2020).

- Another study synthesized and evaluated thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for antitumor activity. These derivatives, closely related to the chemical structure , displayed potent anticancer properties against various human cancer cell lines (Hafez & El-Gazzar, 2017).

Binding and Structural Analysis

- A study on the crystal structures of related compounds showed that these molecules have a folded conformation, which is significant for understanding their interaction with biological targets. This structural information can be crucial for the development of drugs based on similar chemical frameworks (Subasri et al., 2016).

Synthesis and Characterization

- Research into the synthesis of various derivatives, including thiazoles and pyrimidine derivatives, provides insight into the chemical properties and potential applications of compounds structurally similar to this compound. These studies contribute to the broader understanding of the compound's chemical behavior and potential for modification (Wardkhan et al., 2008).

Applications in Flavoring Substances

- The compound 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, structurally similar to the target compound, was evaluated for its safety as a flavoring substance. This research indicates potential uses of related compounds in food and flavor industries (Younes et al., 2018).

properties

IUPAC Name |

2-[4-[(2-thiophen-3-ylpyridin-4-yl)methylsulfamoyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c19-18(22)11-25-15-1-3-16(4-2-15)27(23,24)21-10-13-5-7-20-17(9-13)14-6-8-26-12-14/h1-9,12,21H,10-11H2,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGURXUAOYWWDPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/no-structure.png)

![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2516898.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2516902.png)

![(3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid](/img/structure/B2516906.png)

![4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2516909.png)

![Bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2516914.png)

![Ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516915.png)

![Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate](/img/structure/B2516916.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2516919.png)